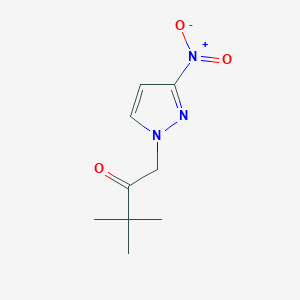
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, also known as 4-chloro-3-nitro-1-pyrazole, is an organic compound with a wide range of applications in research and industry. It is a versatile molecule, with a variety of synthetic pathways and a number of potential applications in laboratory experiments. This article will discuss the synthesis method and properties of 4-chloro-3-nitro-1-pyrazole, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
4-Chloro-3-nitro-1-pyrazole has a variety of scientific applications. It is used as a reagent in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. In addition, 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole is used in the synthesis of dyes, in the analysis of proteins, and in the synthesis of fluorescent probes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole is not well understood. However, it is believed to act as an electron-donating group, which can interact with the electron-rich sites of other molecules. This interaction can lead to the formation of new bonds, or the disruption of existing bonds, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases. In addition, 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole has been shown to have anti-inflammatory and anti-cancer properties in animal studies.
实验室实验的优点和局限性
4-Chloro-3-nitro-1-pyrazole has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized from readily available starting materials. In addition, it is a highly versatile molecule, and can be used in a variety of synthetic pathways. However, the reactivity of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole can make it difficult to control in some experiments, and it can be hazardous if not handled properly.
未来方向
There are a number of potential future directions for research involving 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other compounds. In addition, further research into the mechanism of action of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole could lead to the development of new synthetic pathways and methods. Finally, further research into the safety and toxicity of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole could lead to new guidelines for its use in laboratory experiments.
合成方法
4-Chloro-3-nitro-1-pyrazole can be synthesized through a variety of methods. The most commonly used method is the nitration of 4-chlorophenyl-1-pyrazole with a mixture of nitric and sulfuric acid. This reaction is highly exothermic and must be conducted under carefully controlled conditions. An alternative method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in an ethanol solution. This reaction produces 4-chlorobenzaldehyde hydrazone, which can then be nitrated to produce the desired compound.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXXIUZDIOPTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)
